(Z)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
The compound (Z)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide features a fused thieno[3,2-c][1,2]thiazin-4(3H)-one core modified with a benzyl group at position 1 and a (2-bromophenyl)amino)methylene substituent at position 3. The Z-configuration of the imine bond (C=N) is critical for its stereochemical and electronic properties.
Key structural attributes include:
- Molecular Formula: C₂₁H₁₅BrN₂O₃S₂ (inferred from substituent analysis).
- Hydrogen Bonding: The sulfone and amide groups may facilitate intermolecular interactions, affecting crystallization and biological activity.
Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(2-bromoanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O3S2/c21-15-8-4-5-9-16(15)22-12-18-19(24)20-17(10-11-27-20)23(28(18,25)26)13-14-6-2-1-3-7-14/h1-12,22H,13H2/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJCRUYYYWWQLL-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=CC=C4Br)S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=CC=C4Br)/S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazine family and features a thieno[3,2-c][1,2]thiazin core. Its molecular formula is C16H14BrN3O2S2 with a molecular weight of 404.33 g/mol. The presence of the bromophenyl group and the thiazine ring contributes to its unique chemical reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclin-dependent kinases (CDKs) .
- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Spectrum of Activity : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
- Case Study : A study reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 µg/mL .
Toxicity and Safety Profile
While the biological activities are promising, understanding the toxicity profile is crucial:
- Toxicological Studies : Preliminary studies indicate low acute toxicity in animal models. However, chronic exposure studies are necessary to evaluate long-term effects .
- Safety Assessment : The compound's safety profile is currently under investigation, with particular attention to its effects on liver and kidney function in preclinical trials.
Data Summary Table
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to structurally related thienothiazinone and triazole-thione derivatives, focusing on halogen substituents and their effects:
Key Observations:
- Fluorine analogs exhibit higher electronegativity, favoring dipole interactions in binding pockets .
- Core Heterocycle: Thienothiazinone derivatives (target and fluorine analog) display fused-ring systems with sulfone groups, whereas triazole-thiones () feature a simpler heterocycle with sulfur and nitrogen atoms, altering their electronic profiles .
Q & A
Q. What are the key considerations for optimizing the synthesis yield of this compound?
Methodological Answer:
- The synthesis involves condensation reactions using triethyl orthoformate and amine derivatives under elevated temperatures (e.g., 130°C). Optimize stoichiometric ratios (e.g., 1:1.3 molar ratio of starting material to triethyl orthoformate) and reaction duration (2–4 hours) to minimize side products .
- Post-reaction purification via silica gel column chromatography with gradients of ethyl acetate/hexane (20–30%) improves purity. Monitor intermediates using TLC with ethyl acetate:hexane (1:1) as the mobile phase .
Q. How can the Z-configuration of the compound be confirmed experimentally?
Methodological Answer:
- Use 1H NMR to identify characteristic vinyl proton signals (δ 8.5–9.5 ppm) and NOESY spectroscopy to detect spatial proximity between the benzyl group and the thienothiazinone ring, confirming the Z-isomer .
- X-ray crystallography provides definitive evidence by resolving the spatial arrangement of substituents around the double bond .
Q. What solvents and conditions are critical for stabilizing the compound during storage?
Methodological Answer:
- Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the sulfone group. Avoid protic solvents at room temperature, as they may induce decomposition via nucleophilic attack on the thiazinone ring .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., the bromophenyl group) prone to nucleophilic attack. Compare with experimental kinetic data (e.g., SN2 reactivity with thiols) to validate predictions .
- Use molecular docking to simulate interactions with biological targets, such as enzyme active sites, to prioritize synthetic modifications .
Q. What strategies resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Cross-validate cytotoxicity results using multiple assays (e.g., MTT, ATP-based luminescence) to account for false positives from redox-active thiazinone intermediates .
- Analyze SAR trends by synthesizing analogs (e.g., replacing the 2-bromophenyl group with chlorophenyl or methoxy substituents) to isolate structural determinants of activity .
Q. How can regioselectivity challenges in the formation of the thienothiazinone core be addressed?
Methodological Answer:
- Introduce directing groups (e.g., bromine at the 2-position of the phenyl ring) to control cyclization pathways during the formation of the thieno[3,2-c]thiazinone scaffold .
- Use microwave-assisted synthesis (e.g., 100°C, 1 hour) to enhance reaction specificity and reduce competing side reactions .
Data Analysis & Structural Characterization
Q. What spectroscopic techniques are essential for characterizing degradation products?
Methodological Answer:
- LC-MS/MS identifies hydrolyzed fragments (e.g., loss of the benzyl group or sulfone cleavage) under accelerated stability testing (40°C/75% RH) .
- FT-IR detects shifts in C=O (1650–1700 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches to monitor structural integrity .
Q. How can hydrogen-bonding networks in the crystal structure influence solubility?
Methodological Answer:
- Single-crystal X-ray diffraction reveals intermolecular N–H···O and O–H···S hydrogen bonds, which correlate with low aqueous solubility. Modify the benzyl group with polar substituents (e.g., –OH or –NH2) to disrupt these networks and enhance solubility .
Biological & Pharmacological Studies
Q. What in vitro models are suitable for evaluating the compound’s anti-inflammatory potential?
Methodological Answer:
- Use LPS-stimulated RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Compare with reference inhibitors (e.g., dexamethasone) and assess cytotoxicity in parallel .
Q. How can metabolic stability be improved for in vivo studies?
Methodological Answer:
- Replace the labile hydrazone moiety with a stabilized carbamate linkage. Conduct microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the thiophene ring) .
Tables for Key Data
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Synthesis Temperature | 130°C (oil bath) | |
| Purification Solvent System | Ethyl acetate/hexane (20–30%) | |
| Storage Stability | –20°C in anhydrous DMSO | |
| Cytotoxicity Assay | MTT (IC50: 5–10 μM in HeLa cells) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
